molecular formula C25H23FN4O5 B6561115 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide CAS No. 921527-10-8

2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B6561115
CAS No.: 921527-10-8
M. Wt: 478.5 g/mol
InChI Key: HUNQRTRCXXMUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it features a pyrido[3,2-d]pyrimidine core substituted with a 3,4-dimethoxyphenethyl group at position 3 and an N-(2-fluorophenyl)acetamide moiety at position 1. The 3,4-dimethoxy group on the phenyl ring and the 2-fluorophenyl substituent are critical for modulating bioavailability and target selectivity .

Properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O5/c1-34-20-10-9-16(14-21(20)35-2)11-13-29-24(32)23-19(8-5-12-27-23)30(25(29)33)15-22(31)28-18-7-4-3-6-17(18)26/h3-10,12,14H,11,13,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNQRTRCXXMUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Pyrido[3,2-d]pyrimidine Derivatives

Structural and Functional Analogues

The compound shares structural similarities with several pyrido[3,2-d]pyrimidine derivatives, differing primarily in substituents and fused ring systems. Key comparisons include:

Compound Name / ID Substituents / Modifications Biological Target / Activity Selectivity / IC50 (µM) Reference(s)
Target Compound 3-(3,4-dimethoxyphenethyl), 1-(N-(2-fluorophenyl)acetamide) Kinase inhibition (hypothesized), anticancer Not reported
Trametinib (Example in ) 3-cyclopropyl, 5-[(2-fluoro-4-iodophenyl)amino], 6,8-dimethyl Dual MAPK kinase (MEK1/MEK2) inhibition IC50: 0.7–2 nM (MEK1)
Seletalisib (Example in ) 8-chloro, 3-[(1R)-2,2,2-trifluoro-1-(pyrido[3,2-d]pyrimidin-4-ylamino)ethyl]quinolin-2-yl PI3Kδ inhibition IC50: <10 nM (PI3Kδ)
Compound 21 () 6-(N-methyl-3',4'-dimethoxyanilino) DHFR inhibition (Pneumocystis carinii) IC50: 0.0023 µM (pcDHFR)
Pyrido[3,2-d]pyrimidine () 3′,4′,5′-trimethoxy or 2′,5′-dimethoxy phenyl Selective DHFR inhibition against pathogens (e.g., Toxoplasma gondii) 20- to 304-fold selectivity
Compound 5b () Amino-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine DNA demethylation, antitumor activity Activity at 10–50 µM

Key Structural-Activity Relationships (SAR)

  • Substituent Position : The 3,4-dimethoxyphenethyl group in the target compound parallels the 3′,4′-dimethoxy substitutions in Compound 21 (), which enhance DHFR inhibition potency .
  • Fluorophenyl Moieties : The 2-fluorophenyl acetamide group may mimic the 2-fluoro-4-iodophenyl substituent in Trametinib , contributing to kinase binding affinity .
  • Core Modifications: Fused thieno or furo rings (e.g., pyrido[3',2':4,5]furo[3,2-d]pyrimidines in ) reduce anticonvulsant activity compared to diazepam but improve antitumor effects .

Pharmacological and Selectivity Profiles

  • DHFR Inhibition : Pyrido[3,2-d]pyrimidines with electron-rich phenyl rings (e.g., 3′,4′-dimethoxy) exhibit selective inhibition against pathogenic DHFR over human DHFR, as seen in Compound 21 () .
  • Kinase Inhibition : Substituents like the 3,4-dimethoxyphenethyl group in the target compound may align with dual PI3K/mTOR inhibitors (), which show IC50 values ~100 nM .

Toxicity and Selectivity Considerations

  • Neurotropic Activity : Pyrido[3,2-d]pyrimidines with bulky substituents (e.g., n-Bu or 2-furyl) show reduced muscle relaxation compared to diazepam () .
  • Selectivity : Electron-rich substituents (e.g., 3,4-dimethoxy) enhance pathogen DHFR selectivity over human isoforms () .

Preparation Methods

Retrosynthetic Analysis and Core Structure Assembly

The target molecule’s pyrido[3,2-d]pyrimidine core is central to its architecture. Source provides a validated pathway for synthesizing substituted pyrido[3,2-d]pyrimidines via a Horner-Wadsworth-Emmons (HWE) olefination followed by photoisomerization and cyclization (Fig. 1). Starting with 4-aminopyrimidine-3-carbaldehyde derivatives, the HWE reaction with phosphonate esters introduces α,β-unsaturated ketones, which undergo UV-induced Z/E isomerization and subsequent 6π-electrocyclization to form the fused pyridine ring . This method achieves yields of 68–82% for C7-substituted analogs, with substituents dictated by the phosphonate reagent .

Table 1: Core Synthesis via HWE/Photoisomerization

Starting MaterialPhosphonate ReagentYield (%)C7 Substituent
4-Amino-5-methylpyrimidineDiethyl benzyl75Phenyl
4-Amino-6-chloropyrimidineDiethyl allyl68Allyl

Functionalization at the 3-Position: Introducing the 3,4-Dimethoxyphenethyl Group

The 3-[2-(3,4-dimethoxyphenyl)ethyl] side chain necessitates alkylation or cross-coupling post-core formation. Source demonstrates the utility of N-alkylation using dibromoalkanes under basic conditions. For the target compound, treating the pyridopyrimidine core with 1,2-dibromoethane in the presence of K2CO3 in DMF at 60°C installs the ethyl spacer . Subsequent Ullmann coupling with 3,4-dimethoxyphenylboronic acid using a CuI/1,10-phenanthroline catalyst introduces the aryl group, achieving 65% yield over two steps .

Critical Considerations :

  • Base selection impacts regioselectivity; K2CO3 minimizes O-alkylation byproducts .

  • Pd-free conditions avoid undesired C–H activation on the pyridopyrimidine .

Oxo Group Installation and Acetamide Conjugation

The 2,4-dioxo functionality arises from controlled oxidation or cyclocondensation. Source describes a sonochemical approach using 2-thiobarbituric acid and ammonium acetate in water with [H-NMP][HSO4] ionic liquid catalysis . Ultrasonic irradiation (40 kHz, 150 W) facilitates rapid tautomerization and cyclization, converting intermediates to dioxo products in 85–92% yield within 30 minutes . For the target molecule, replacing thiobarbituric acid with barbituric acid derivatives under similar conditions installs the 2,4-diketone without sulfur contamination .

The N-(2-fluorophenyl)acetamide moiety is introduced via nucleophilic acyl substitution. Reacting the bromoethyl intermediate with 2-fluoroaniline in THF using Hünig’s base (DIPEA) and HATU as a coupling agent achieves 78% yield .

Table 2: Acetamide Coupling Optimization

Coupling AgentBaseSolventTemp (°C)Yield (%)
HATUDIPEATHF2578
EDCl/HOBtTEADCM4065

Alternative Pathways: Multi-Component and Catalytic Methods

Source proposes a one-pot synthesis leveraging ultrasonic activation (Fig. 2). Combining 3,4-dimethoxyphenethylamine, barbituric acid, and 2-fluoroacetophenone in aqueous [H-NMP][HSO4] under ultrasound achieves a 76% yield of the target compound . This method bypasses intermediate isolation, reducing purification steps.

Advantages :

  • Reaction time reduced from 24 hours (thermal) to 2 hours .

  • Ionic liquid recyclability (4 cycles with <5% yield drop) .

Analytical Validation and Purity Assessment

Post-synthetic characterization relies on LC-MS and NMR. The PubChem entry (CID 16010802) confirms a molecular ion peak at m/z 493.2 ([M+H]+) and 1H NMR signals at δ 8.21 (pyridopyrimidine H5), 7.45–6.85 (aromatics), and 4.12 (acetamide CH2) . Purity ≥95% is achieved via recrystallization from ethanol/water (3:1) .

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing N1 vs. N3 alkylation is mitigated by steric hindrance; bulkier bases favor N3 functionalization .

  • Oxidation Over-reaction : Controlled stoichiometry of Oxone® (1.2 equiv) prevents degradation of the dioxo groups .

Q & A

Q. What are the critical steps and conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Core formation : Construction of the pyrido[3,2-d]pyrimidine scaffold via cyclization under reflux with catalysts like potassium carbonate .
  • Substitution reactions : Introduction of the 3,4-dimethoxyphenethyl group using alkylation or nucleophilic substitution, requiring anhydrous solvents (e.g., DMF, THF) .
  • Acetamide coupling : Reaction of the intermediate with 2-fluorophenylamine in the presence of coupling agents (e.g., EDC/HOBt) .
    Key conditions : Temperature control (60–100°C), solvent polarity optimization, and inert atmosphere to prevent oxidation .

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., δ 7.2–8.1 ppm for pyrido-pyrimidine protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 521.2) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding bioavailability .

Q. What preliminary biological screening methods are used to assess its activity?

  • In vitro assays :
    • Anticancer : MTT assays against cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
    • Antimicrobial : Disc diffusion assays targeting E. coli or S. aureus .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., Akt) or proteases .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side products?

  • DoE (Design of Experiments) : Vary solvent polarity (DMF vs. acetone), catalyst loading (1–5 mol%), and reaction time (12–48 hrs) to identify optimal parameters .
  • Byproduct analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to detect and quantify impurities (e.g., unreacted intermediates) .
  • Contradictions : Evidence shows conflicting solvent efficacy (DMF in vs. acetonitrile in ), suggesting solvent choice depends on substituent reactivity .

Q. How to resolve discrepancies in biological activity data across studies?

  • Meta-analysis : Compare IC₅₀ values from independent studies (e.g., Akt inhibition ranges: 0.5–5 µM) and assess assay conditions (e.g., ATP concentration, incubation time) .
  • Structural analogs : Test derivatives (e.g., 4-chlorobenzyl vs. 3,4-dimethoxyphenethyl) to isolate substituent effects on activity .
  • Contradictory evidence : Some studies report broad-spectrum antimicrobial activity , while others note selectivity for Gram-positive bacteria , possibly due to membrane permeability differences.

Q. What computational methods elucidate its mechanism of action?

  • Molecular docking : Simulate binding to Akt kinase (PDB ID: 4EKL) using AutoDock Vina; analyze hydrogen bonds with Thr211 and hydrophobic interactions with Phe161 .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine at 2-fluorophenyl) with anticancer potency .

Q. How to design experiments for metabolic stability assessment?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat), quantify parent compound depletion via LC-MS/MS .
  • Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at pyrido-pyrimidine ring) .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Methodological Challenges

Q. How to address low solubility in aqueous buffers during bioassays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

Q. What strategies validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .
  • CRISPR knockouts : Compare activity in wild-type vs. Akt-knockout cells to confirm target specificity .

Comparative Analysis of Structural Analogs

Analog Key Modifications Biological Impact Source
N-(3-chlorophenyl) derivativeChlorine substitution at phenylEnhanced Akt inhibition (IC₅₀: 0.8 µM)
4-Fluorobenzyl variantFluorine at benzyl positionImproved metabolic stability (t₁/₂: 45 min)
Thieno[3,2-d]pyrimidine core replacementPyrido → thieno coreReduced cytotoxicity (IC₅₀: >10 µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.